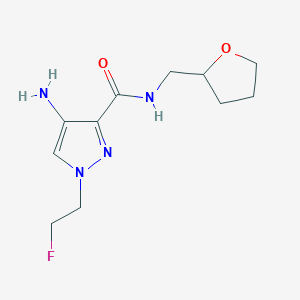

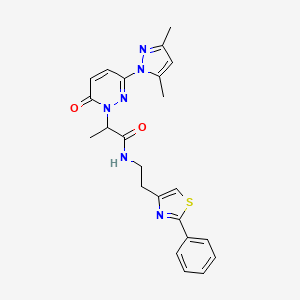

![molecular formula C21H16N4O6S3 B2554173 N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-43-4](/img/structure/B2554173.png)

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that likely exhibits significant biological activity due to the presence of multiple functional groups known to confer such properties. The molecule contains a benzothiazole moiety, which is a common feature in compounds with antiarrhythmic activity, as seen in the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with potent Class III antiarrhythmic activity . Additionally, the presence of a thiazolyl group is notable, as thiazole derivatives have been explored for their potential as analgesics .

Synthesis Analysis

The synthesis of related compounds often involves the acylation of amino groups on heterocyclic scaffolds, as seen in the preparation of various thiazolecarboxylic acid derivatives . The synthesis of such complex molecules may involve multiple steps, including the formation of intermediates such as imidazolides, which can react with aminopyridines to form N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . The synthesis process is likely to be influenced by the steric and electronic properties of the functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be confirmed using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis. These methods provide insights into the arrangement of different groups within the molecule, which can significantly affect the molecule's reactivity and biological activity . For instance, the spatial arrangement of benzothiazine and pyridine cycles has been shown to influence the analgesic and anti-inflammatory activities of certain compounds .

Chemical Reactions Analysis

Compounds containing sulfonyl and amino groups can participate in various chemical reactions. For example, N-sulfonylamines can react with azirines to form a range of heterocyclic compounds, including thiadiazoles and oxathiazoles . The reactivity of these groups can lead to competitive formation of different products, which is a crucial consideration during the synthesis of complex molecules like the one described.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by the presence of multiple heterocyclic rings and functional groups. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The benzothiazole and thiazolyl groups, in particular, may contribute to the compound's ability to interact with biological targets, potentially leading to analgesic or antiarrhythmic effects .

Scientific Research Applications

Synthetic Utilities and Methods

Research has delved into the synthesis and utility of compounds related to benzothiazoles, quinoxalines, and benzo(1,5)diazepines, highlighting the diverse methodologies developed for the creation of such molecules. These compounds, through their intricate synthetic pathways, have opened avenues for exploring their biological and pharmacological properties (M. Ibrahim, 2011).

Antitumor Activity

Imidazole derivatives, including benzimidazole and benzothiazole-related structures, have been reviewed for their antitumor activities. Some of these compounds have shown promising results in preclinical testing, suggesting their potential in cancer therapy (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Antioxidant Capacity

Benzothiazole derivatives have been evaluated for their antioxidant properties, contributing to the understanding of reaction pathways in antioxidant capacity assays. This research is crucial for developing compounds that can effectively mitigate oxidative stress (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

Anti-inflammatory Agents

The development of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the ongoing search for novel therapeutic compounds. These studies underline the importance of synthetic chemistry in creating molecules with desired biological activities (Dattatraya G. Raut et al., 2020).

Medicinal Chemistry and Drug Design

The benzothiazole core structure serves as a key motif in medicinal chemistry, contributing to the development of drugs with various pharmacological activities. This includes coronary vasodilators, tranquilizers, antidepressants, and antihypertensive agents, demonstrating the versatility of benzothiazole derivatives in drug design (N. Dighe et al., 2015).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have also been associated with cholinesterase inhibition and anti-β-amyloid aggregation, which are relevant in the context of Alzheimer’s disease .

Mode of Action

Benzothiazole–piperazine hybrids have been shown to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation . This suggests that the compound might interact with its targets to inhibit their activity, leading to a decrease in the aggregation of Aβ 1-42, a protein involved in Alzheimer’s disease.

Biochemical Pathways

The inhibition of acetylcholinesterase and aβ 1-42 aggregation suggests that it may impact the cholinergic system and amyloidogenic pathways .

Result of Action

Benzothiazole–piperazine hybrids have been shown to exhibit neuroprotective effects and enhance cognition in a mouse model of alzheimer’s disease .

properties

IUPAC Name |

N-[4-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O6S3/c1-34(28,29)13-3-4-14-17(8-13)33-21(23-14)24-18(26)7-12-9-32-20(22-12)25-19(27)11-2-5-15-16(6-11)31-10-30-15/h2-6,8-9H,7,10H2,1H3,(H,22,25,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZYOWHMFIDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

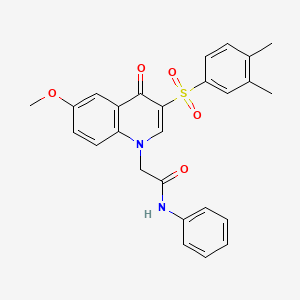

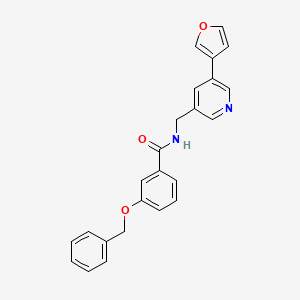

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

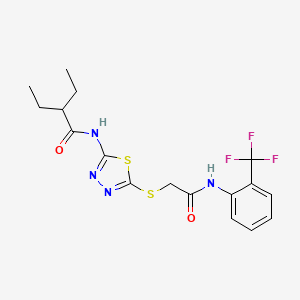

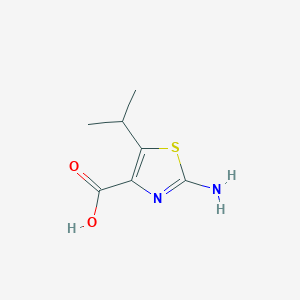

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)

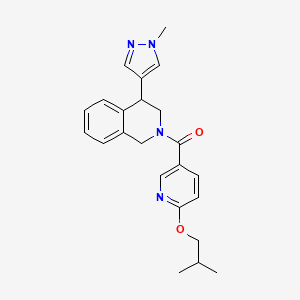

![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)

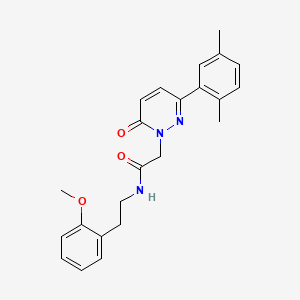

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)

![4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2554111.png)